5-[(2E)-2-(Methylimino)propylidene]-4-phenyl-1,2,4-dithiazolidine-3-thione
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Overview
Description
5-[(2E)-2-(Methylimino)propylidene]-4-phenyl-1,2,4-dithiazolidine-3-thione is a chemical compound with the molecular formula C12H12N2S3. It is characterized by its unique structure, which includes a dithiazolidine ring and a thione group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2E)-2-(Methylimino)propylidene]-4-phenyl-1,2,4-dithiazolidine-3-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a thioamide with an aldehyde or ketone in the presence of a base. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-[(2E)-2-(Methylimino)propylidene]-4-phenyl-1,2,4-dithiazolidine-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imine or thione groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(2E)-2-(Methylimino)propylidene]-4-phenyl-1,2,4-dithiazolidine-3-thione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-[(2E)-2-(Methylimino)propylidene]-4-phenyl-1,2,4-dithiazolidine-3-thione involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1,2,4-dithiazolidine-3-thione: Lacks the methylimino group.
5-[(2E)-2-(Methylimino)propylidene]-1,2,4-dithiazolidine-3-thione: Lacks the phenyl group.
Uniqueness
5-[(2E)-2-(Methylimino)propylidene]-4-phenyl-1,2,4-dithiazolidine-3-thione is unique due to its combination of a dithiazolidine ring, a thione group, and a phenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
62398-88-3 |
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Molecular Formula |
C12H12N2S3 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
5-(2-methyliminopropylidene)-4-phenyl-1,2,4-dithiazolidine-3-thione |
InChI |
InChI=1S/C12H12N2S3/c1-9(13-2)8-11-14(12(15)17-16-11)10-6-4-3-5-7-10/h3-8H,1-2H3 |
InChI Key |
WBBOISUPUZJNFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC)C=C1N(C(=S)SS1)C2=CC=CC=C2 |
Origin of Product |
United States |
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